(R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride
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Overview
Description
(R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, an amino group, and a hydroxyl group. This compound is a hydrochloride salt, which means it is combined with hydrochloric acid to form a more stable, water-soluble form.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethoxy)benzaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination Reaction: The resulting alcohol is then converted to the corresponding amine through reductive amination using ammonia (NH3) and a reducing agent like hydrogen (H2) in the presence of a catalyst.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the compound's functional groups, such as converting the nitro group to an amine.
Substitution: Substitution reactions can occur at the aromatic ring, often involving electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its trifluoromethoxy group can impart unique chemical properties to the resulting compounds.
Biology: It serves as a tool in biological studies to understand the role of trifluoromethoxy groups in biological systems. It can be used to modify biomolecules and study their interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical properties imparted by the trifluoromethoxy group.
Mechanism of Action
The mechanism by which (R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, while the amino group can form hydrogen bonds with biological targets.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
2-Amino-2-(trifluoromethoxy)butanoic acid: A related compound with a similar trifluoromethoxy group but a different backbone structure.
2-Amino-3-(trifluoromethoxy)propanoic acid: Another related compound with a different arrangement of functional groups.
Uniqueness: (R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(2R)-2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWZYNHDCHAKD-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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